molecular formula C11H20ClN3O B2701843 2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride CAS No. 1385696-81-0

2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

Cat. No.: B2701843
CAS No.: 1385696-81-0
M. Wt: 245.75
InChI Key: GGHKMYIFFHQLKH-UHFFFAOYSA-N
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Description

2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 1,2,4-oxadiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both the piperidine and oxadiazole rings in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids or their derivatives. For instance, the reaction between 2-methylpropyl hydrazide and a suitable carboxylic acid derivative under dehydrating conditions can yield the oxadiazole ring.

  • Substitution on the Piperidine Ring: : The piperidine ring can be functionalized through nucleophilic substitution reactions

  • Formation of the Hydrochloride Salt: : The final step involves converting the free base of the compound into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

  • Reduction: : Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening or hydrogenation of the nitrogen-oxygen bond.

  • Substitution: : Both the piperidine and oxadiazole rings can participate in substitution reactions. For example, nucleophilic substitution at the piperidine nitrogen or electrophilic substitution on the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of both piperidine and oxadiazole rings. It could be investigated for its potential as a drug candidate, particularly in the areas of central nervous system disorders or as an antimicrobial agent.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The piperidine ring is a common motif in many pharmaceuticals, and the addition of the oxadiazole ring could enhance biological activity or selectivity.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The piperidine ring may facilitate binding to certain proteins, while the oxadiazole ring could participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine: The free base form of the compound.

    2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]pyrrolidine: A similar compound with a pyrrolidine ring instead of piperidine.

    2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]morpholine: A similar compound with a morpholine ring.

Uniqueness

The uniqueness of 2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride lies in its combination of the piperidine and oxadiazole rings. This dual functionality can impart unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(2-methylpropyl)-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O.ClH/c1-8(2)7-10-13-11(14-15-10)9-5-3-4-6-12-9;/h8-9,12H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHKMYIFFHQLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=NO1)C2CCCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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